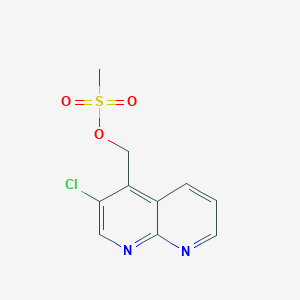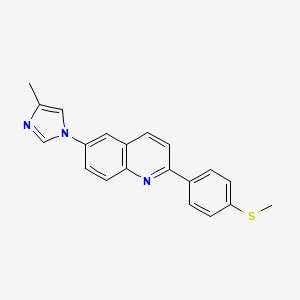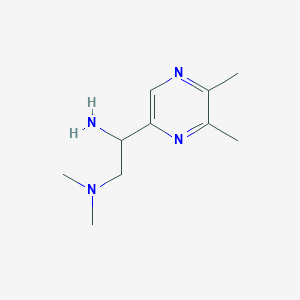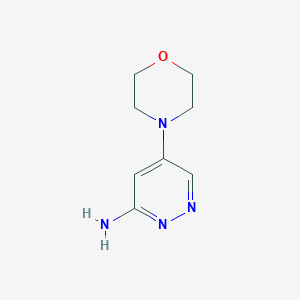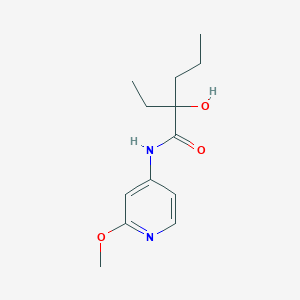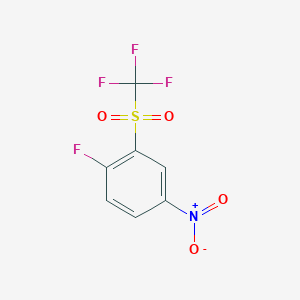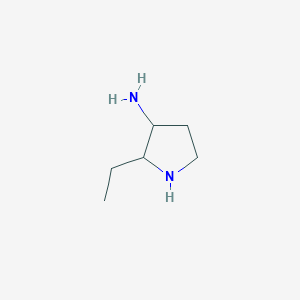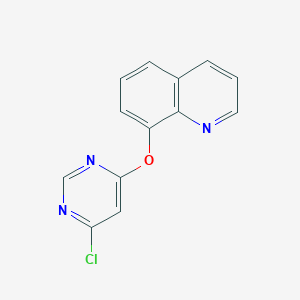![molecular formula C17H21N5 B13885861 N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling reactions using phenylboronic acid and a suitable palladium catalyst.
Dimethylation: The methyl groups can be introduced through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propane-1,3-diamine Moiety: This step involves nucleophilic substitution reactions where the pyrrolo[2,3-d]pyrimidine core is reacted with propane-1,3-diamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidine ring to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its kinase inhibitory activity.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidine: Known for its biological activity and potential therapeutic applications.
Uniqueness
N’-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain kinases. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C17H21N5 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H21N5/c1-11-12(2)20-17-14(11)16(19-10-6-9-18)21-15(22-17)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10,18H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
LMPHQJLLJITGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
